![molecular formula C46H46F5MoN2O- B6300978 (2,5-DiMe-pyrrol-1-yl)(2,2'',4,4'',6,6''-hexaMe[1,1':3',1''-terphenyl]-2'-olato)(2-Me-2-Ph-propylidene)[perfluoroanilinato]Mo CAS No. 1433803-79-2](/img/structure/B6300978.png)
(2,5-DiMe-pyrrol-1-yl)(2,2'',4,4'',6,6''-hexaMe[1,1':3',1''-terphenyl]-2'-olato)(2-Me-2-Ph-propylidene)[perfluoroanilinato]Mo
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-DiMe-pyrrol-1-yl)(2,2'',4,4'',6,6''-hexaMe[1,1':3',1''-terphenyl]-2'-olato)(2-Me-2-Ph-propylidene)[perfluoroanilinato]Mo is a useful research compound. Its molecular formula is C46H46F5MoN2O- and its molecular weight is 833.8 g/mol. The purity is usually 95%.
The exact mass of the compound (2,5-DiMe-pyrrol-1-yl)(2,2'',4,4'',6,6''-hexaMe[1,1':3',1''-terphenyl]-2'-olato)(2-Me-2-Ph-propylidene)[perfluoroanilinato]Mo is 835.258434 g/mol and the complexity rating of the compound is 1130. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2,5-DiMe-pyrrol-1-yl)(2,2'',4,4'',6,6''-hexaMe[1,1':3',1''-terphenyl]-2'-olato)(2-Me-2-Ph-propylidene)[perfluoroanilinato]Mo suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,5-DiMe-pyrrol-1-yl)(2,2'',4,4'',6,6''-hexaMe[1,1':3',1''-terphenyl]-2'-olato)(2-Me-2-Ph-propylidene)[perfluoroanilinato]Mo including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electropolymerization and Conducting Polymers
Pyrrole-based compounds are extensively studied for their electropolymerization properties, leading to conducting polymers with potential applications in electronics, sensors, and electrochromic devices. Sotzing et al. (1996) explored derivatized bis(pyrrol-2-yl) arylenes for their low oxidation potentials and ability to form conducting polymers through electropolymerization, indicating stability in their conducting form and potential utility in electronic applications Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996.
Synthesis and Electropolymerization
Carbas et al. (2012) synthesized a terthienyl-based fluorescent polymer with pendant quinoxaline moieties, showing selective sensitivity towards Fe3+ ions, suggesting applications in ion sensing and electrochromic devices Carbas, Kıvrak, Zora, & Önal, 2012.
Oxidative Reactions and Polymer Synthesis
Petruso et al. (1982) studied the oxidative reactions of 2,5-diphenylpyrrole, yielding various dimeric, trimeric, and tetracyclic compounds, illustrating the complex chemistry involved in pyrrole oxidation and its potential for creating novel organic materials Petruso, Lamartina, Migliara, & Sprio, 1982.
Organic Solar Cells and Electron Acceptors
Gupta et al. (2017) reported on a bifluorenylidene-functionalized, H-shaped, small molecular non-fullerene electron acceptor with encouraging efficiency in organic solar cells, highlighting the role of pyrrole-based compounds in renewable energy technologies Gupta, Rananaware, Rao, La, Bilić, Xiang, Li, Evans, Bhosale, & Bhosale, 2017.
Molybdenum Complexes and Polymerization Initiators
Gabert, Schrock, and Müller (2008) synthesized bifunctional imido alkylidene bispyrrolide complexes of molybdenum, demonstrating their conversion into diolate complexes that serve as initiators for ring-opening metathesis polymerization (ROMP), indicating applications in polymer synthesis Gabert, Schrock, & Müller, 2008.
Eigenschaften
IUPAC Name |
2,6-bis(2,4,6-trimethylphenyl)phenol;2,5-dimethylpyrrol-1-ide;(2-methyl-2-phenylpropylidene)-(2,3,4,5,6-pentafluorophenyl)iminomolybdenum |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O.C10H12.C6F5N.C6H8N.Mo/c1-14-10-16(3)22(17(4)11-14)20-8-7-9-21(24(20)25)23-18(5)12-15(2)13-19(23)6;1-10(2,3)9-7-5-4-6-8-9;7-1-2(8)4(10)6(12)5(11)3(1)9;1-5-3-4-6(2)7-5;/h7-13,25H,1-6H3;1,4-8H,2-3H3;;3-4H,1-2H3;/q;;;-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJDOFZUINSQEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C([N-]1)C.CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C)C)C)O)C.CC(C)(C=[Mo]=NC1=C(C(=C(C(=C1F)F)F)F)F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H46F5MoN2O- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
833.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-DiMe-pyrrol-1-yl)(2,2'',4,4'',6,6''-hexaMe[1,1':3',1''-terphenyl]-2'-olato)(2-Me-2-Ph-propylidene)[perfluoroanilinato]Mo | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate](/img/structure/B6300899.png)
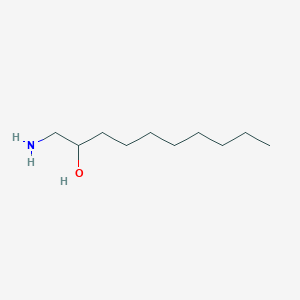
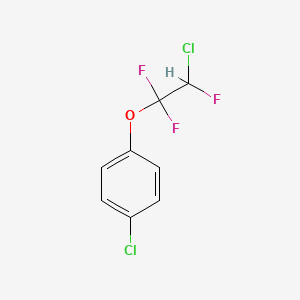
![(R)-1-((3,3'-Dibromo-2'-((TBDMS)oxy) -[1,1'-bi-tetralin]-2-yl)oxy)-1-(2,5-diMe-1H-pyrrol-1-yl)-N-(2,6-diMe-Ph)-1-(2-Me-2-Ph-propylidene)molybdenum(VI)](/img/structure/B6300930.png)
![Potassium [1,1'-biphenyl]-3-yltrifluoroborate](/img/structure/B6300942.png)
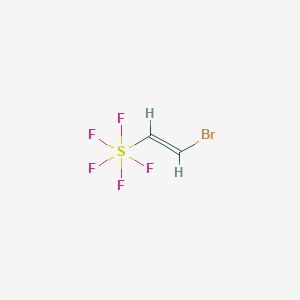
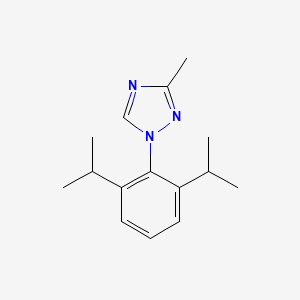
![[S(R)]-N-[(1R)-1-[2-(diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6300971.png)
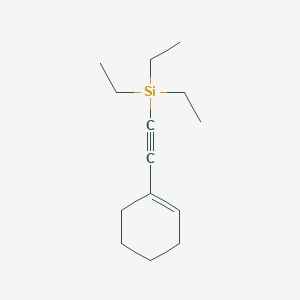
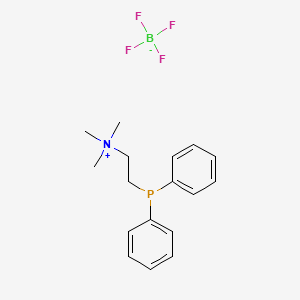
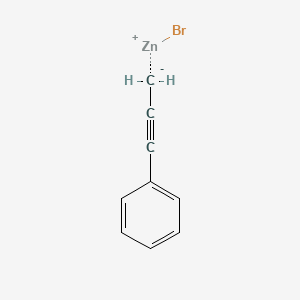

![(S)-2-(t-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6300998.png)
![3-[(1R,2R)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione, 98%](/img/structure/B6301006.png)